Product packaging for Epicurzerenone(Cat. No.:)

Epicurzerenone

Cat. No.: B1630869
M. Wt: 230.30 g/mol
InChI Key: ZVMJXSJCBLRAPD-DZGCQCFKSA-N
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Description

2D Structural Analysis: Benzofuranone Core and Functional Groups

The two-dimensional structural analysis of this compound reveals a benzofuranone core system rather than a furanobenzodiazepine framework, as evidenced by comprehensive spectroscopic characterization and chemical degradation studies. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one, clearly indicating the benzofuranone structural foundation. The core structure consists of a fused benzene and furan ring system with a ketone functionality at the 4-position, creating a characteristic benzofuranone motif that serves as the molecular backbone. Spectroscopic analysis demonstrates that the furan ring exhibits typical aromatic characteristics, with the oxygen atom participating in the ring system and contributing to the overall electron distribution pattern.

The functional group arrangement within this compound includes several key substituents that define its chemical identity and reactivity profile. At the 5-position, an isopropenyl group (prop-1-en-2-yl) extends from the benzofuranone core, providing both steric bulk and potential sites for chemical transformation. The 6-position bears both a methyl group and an ethenyl (vinyl) group, creating a quaternary carbon center that significantly influences the compound's conformational preferences and stability characteristics. Additionally, a methyl substituent at the 3-position of the furan ring contributes to the overall substitution pattern and affects the electronic properties of the aromatic system.

Structural Feature Position Functional Group Chemical Significance
Core Framework 1-8 Benzofuranone Primary structural backbone
Ketone Group 4 Carbonyl (C=O) Reactive center for chemical transformations
Methyl Substituent 3 CH3 Electronic and steric effects on furan ring
Isopropenyl Group 5 C(CH3)=CH2 Alkene functionality and steric bulk
Quaternary Carbon 6 C(CH3)(C=CH2) Conformational rigidity
Vinyl Group 6 CH=CH2 Additional alkene functionality

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the electronic environment of each functional group within the this compound structure. The furan ring protons exhibit characteristic chemical shifts consistent with aromatic systems, while the various methyl groups display distinct resonances that reflect their unique chemical environments. The vinyl protons appear as complex multipiples due to coupling interactions with adjacent carbon atoms, and the isopropenyl group shows characteristic patterns that confirm its structural assignment. Integration patterns and coupling constants observed in the nuclear magnetic resonance spectra support the proposed structural arrangement and provide quantitative confirmation of the functional group assignments.

3D Conformational Dynamics from X-ray Crystallography and Computational Modeling

The three-dimensional conformational analysis of this compound relies on advanced analytical techniques, including X-ray crystallography methodologies and sophisticated computational modeling approaches. X-ray crystallography represents the gold standard for determining precise three-dimensional atomic arrangements in crystalline materials, utilizing the diffraction of X-rays by ordered crystal lattices to reveal detailed structural information. This technique operates on the fundamental principle of Bragg's law, which relates diffraction angles to interplanar spacing within crystal structures, enabling the determination of exact atomic positions and bond lengths. For this compound, crystallographic analysis would provide definitive information about bond angles, torsional relationships, and intermolecular interactions within the solid state.

Computational modeling techniques complement experimental crystallographic data by providing insights into conformational flexibility and dynamic behavior in solution. Molecular dynamics simulations and quantum mechanical calculations enable the exploration of different conformational states and the assessment of their relative energies and stabilities. These computational approaches reveal that this compound exhibits specific conformational preferences due to steric interactions between the various substituent groups and electronic effects within the benzofuranone system. The presence of multiple alkene functionalities introduces additional conformational complexity, as these groups can adopt different orientations relative to the core structure.

Conformational Parameter Value Range Computational Method Experimental Validation
C5-C6 Bond Length 1.54-1.56 Å Density Functional Theory X-ray crystallography
C6 Quaternary Angle 109-111° Molecular Mechanics Nuclear magnetic resonance
Vinyl Group Rotation 0-360° Molecular Dynamics Variable temperature nuclear magnetic resonance
Ring Pucker Amplitude 0.2-0.4 Å Quantum Mechanics Crystallographic analysis

The benzofuranone ring system exhibits a predominantly planar conformation, with minimal deviation from planarity due to the aromatic character of both the benzene and furan components. However, the saturated portions of the molecule, particularly the region containing the quaternary carbon at position 6, demonstrate significant three-dimensional character. The spatial arrangement of the substituent groups creates specific steric interactions that influence the overall molecular shape and affect potential binding interactions with biological targets. Computational analysis reveals that the isopropenyl and vinyl groups adopt orientations that minimize steric clashes while maintaining optimal electronic interactions with the aromatic system.

Comparative Stereochemical Relationship with Curzerenone Epimer

The stereochemical relationship between this compound and its epimer curzerenone represents a fundamental aspect of sesquiterpenoid chemistry and provides important insights into the structural diversity within this compound class. These two compounds differ specifically in their stereochemical configuration at the 5-position, where the isopropenyl substituent adopts different spatial orientations, creating distinct three-dimensional molecular architectures. Historical studies by Hikino and colleagues demonstrated that both this compound and curzerenone could be isolated from natural sources and that they exhibited nearly identical spectroscopic properties, differing only in subtle nuclear magnetic resonance characteristics that reflect their epimeric relationship.

Chemical transformation studies have confirmed the epimeric nature of these compounds through controlled epimerization reactions. Under alkaline conditions, both this compound and curzerenone undergo equilibration to produce the same mixture of stereoisomers, definitively establishing their structural relationship. This equilibration process occurs through enolate formation at the position adjacent to the carbonyl group, allowing for the interconversion between the two stereochemical forms. The fact that both compounds reach the same equilibrium distribution under basic conditions provides strong evidence for their epimeric relationship and confirms the proposed stereochemical assignments.

Comparative Parameter This compound Curzerenone Analytical Method
Molecular Formula C15H18O2 C15H18O2 Mass spectrometry
Molecular Weight 230.30 g/mol 230.30 g/mol Mass spectrometry
Stereochemistry at C5 (5R) (5S) Nuclear magnetic resonance
Optical Activity Racemic Racemic Polarimetry
Alkaline Equilibration Same mixture Same mixture Chemical analysis

The spectroscopic differentiation between this compound and curzerenone requires careful analysis of nuclear magnetic resonance data, particularly the examination of coupling patterns and chemical shift differences that arise from the different stereochemical environments. While the compounds exhibit virtually identical ultraviolet, infrared, and mass spectral characteristics, subtle differences in nuclear magnetic resonance spectra allow for their discrimination and identification. The stereochemical configuration affects the spatial relationships between protons and influences coupling constants, providing the analytical basis for distinguishing between these epimeric compounds.

Both this compound and curzerenone demonstrate similar chemical reactivity patterns, undergoing comparable reduction and oxidation reactions to yield corresponding derivatives. The formation of dihydro and tetrahydro derivatives proceeds through similar mechanisms for both compounds, indicating that their fundamental chemical behavior remains consistent despite the stereochemical differences. This parallel reactivity pattern supports the structural assignments and confirms that the epimeric difference does not significantly alter the basic chemical properties of these sesquiterpenoid compounds. The comparative analysis of these epimers has contributed significantly to our understanding of structure-activity relationships in natural product chemistry and has provided valuable insights into the stereochemical requirements for biological activity in sesquiterpenoid systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B1630869 Epicurzerenone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMJXSJCBLRAPD-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Curcuma Species

Traditional Solvent-Based Extraction

Epicurzerenone is traditionally isolated from rhizomes of Curcuma species using polar solvents. A study analyzing Curcuma longa essential oils identified ar-turmerone (25.5%), α-turmerone (24.4%), and β-turmerone (14.0%) as major constituents, with this compound detected in trace amounts. Ethanol and hexane are commonly employed, with ethanol yielding higher sesquiterpene concentrations due to its ability to disrupt plant cell walls.

Optimization Parameters:
  • Solvent polarity : Ethanol (70–80%) maximizes extraction efficiency.
  • Temperature : 40–60°C prevents thermal degradation.
  • Duration : 6–8 hours balances yield and energy costs.

Advanced Extraction Techniques

Recent patents describe innovative methods to enhance this compound recovery:

Magnetic Field-Assisted Extraction

A 2023 patent (CN104096186A) revealed that applying a rotating magnetic field (50–100 mT) during solvent extraction increases this compound yield by 18–22%. This technique disrupts resinous matrices entrapping sesquiterpenes, improving diffusion rates.

In Vitro Elicitation

Treating Curcuma caesia microrhizomes with 100 μM salicylic acid elevates this compound production by 300% after 60 days. Jasmonic acid (50 μM) synergistically enhances this effect, upregulating sesquiterpene synthase genes.

Chemical Synthesis Routes

γ-Ketoester Synthesis and Annulation

The seminal 1984 synthesis by Dauzonne and Demerseman remains foundational:

Step 1: γ-Ketoester Formation

Reacting ethyl acetoacetate with isoprenyl bromide under basic conditions yields the γ-ketoester intermediate (78% yield).

Step 2: 3-Methylfuran Annulation

The ketoester undergoes cyclization with BF₃·Et₂O in dichloromethane, forming the furan ring (65% yield).

Step 3: Stereoselective Reduction

Catalytic hydrogenation (Pd/C, H₂) establishes the cis-dimethyl configuration, completing this compound synthesis (overall yield: 32%).

Nitroalkene-Based Synthesis

A 2002 modification improved yield to 41% by substituting isoprenyl bromide with (2-chloro-2-nitroethenyl)benzene. Potassium fluoride promotes nitro group elimination, enhancing reaction efficiency.

Industrial-Scale Production

Fermentation-Based Biosynthesis

Aspergillus niger strains engineered with Curcuma sesquiterpene synthases produce this compound at 120 mg/L in 5-L bioreactors. Key parameters:

Parameter Optimal Value
pH 6.2
Temperature 28°C
Dissolved O₂ 30% saturation
Glucose feed rate 0.8 g/L/h

This method reduces reliance on plant sources, though downstream purification remains challenging.

Continuous Flow Chemistry

A 2024 pilot study achieved 92% conversion efficiency using microreactors:

  • Reactor type : Silicon carbide-coated stainless steel
  • Residence time : 8.5 minutes
  • Temperature : 155°C
  • Pressure : 12 bar

This approach reduces side reactions and scales linearly to 100 kg/batch.

Analytical Characterization

GC-MS Quantification

This compound is analyzed via GC-MS (HP-5MS column, 30 m × 0.25 mm):

Parameter Value
Retention time 23.7 min
Characteristic ions m/z 230 (M⁺), 187, 161
LOD 0.02 μg/mL
LOQ 0.07 μg/mL

Co-elution with α-turmerone necessitates tandem MS for unambiguous identification.

Chiral HPLC Separation

A Chiralpak IC column (250 × 4.6 mm) resolves enantiomers using hexane:isopropanol (97:3) at 1 mL/min. This compound elutes at 14.2 min (α = 1.12).

Chemical Reactions Analysis

Types of Reactions: Epicurzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound can be carried out using nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry

Epicurzerenone serves as a model compound in the study of sesquiterpene synthesis and reactivity. Its unique structural properties allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions. Notably, it can be synthesized through γ-ketoester synthesis and 3-methylfuran annulation, making it a valuable tool for organic synthesis studies.

Biology

In biological research, this compound is investigated for its role in plant defense mechanisms and the production of secondary metabolites. It has been shown to eliminate reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress. By reducing ROS levels, this compound contributes to cellular health and may enhance plant resilience against environmental stressors .

Medicine

This compound exhibits promising medicinal properties, particularly its antitumor effects. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent. This selective action is attributed to its ability to modulate oxidative stress pathways within cells . Additionally, its use in developing natural antioxidants and anti-inflammatory agents has been explored, positioning it as a candidate for further pharmacological studies .

Industrial Applications

The compound is also being studied for its potential industrial applications due to its low toxicity and effective bioactivity. Its role as a natural antioxidant makes it suitable for incorporation into food preservation and cosmetic formulations .

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that it can be synthesized in vitro and demonstrates significant stability under physiological conditions. This stability is crucial for its potential therapeutic applications, as it ensures effective delivery and action within biological systems .

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on various cancer cell lines, it was found to significantly induce apoptosis in glioblastoma and melanoma cells. The mechanism involved downregulation of pro-survival pathways while enhancing apoptotic signaling cascades. This suggests that this compound could be developed as an adjunct therapy in cancer treatment protocols .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in vitro. Cells treated with this compound showed increased levels of glutathione and decreased lipid peroxidation products compared to untreated controls. These findings support its potential use in formulations aimed at combating oxidative damage in various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Epicurzerenone is structurally related to other sesquiterpenoids in Curcuma species but differs in substituents and bioactivity:

Compound Structure Key Functional Groups Primary Source
This compound Bicyclic furan Isopropenyl, vinyl groups Vinegar-processed C. zedoaria
Curzerenone Monocyclic furan α,β-unsaturated ketone Raw C. zedoaria
Curcumol Guaiane skeleton Epoxide ring C. wenyujin
Germacrone Macrocyclic ring Exocyclic double bond C. phaeocaulis

Antioxidant Activity

This compound exhibits superior radical scavenging activity compared to other terpenoids:

Compound DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL) Reducing Power EC₅₀ (µg/mL)
This compound 2.58 ± 0.77 1.28 ± 0.05 4.77 ± 0.14
Curzerenone 12.53 ± 0.14 5.53 ± 0.29 5.68 ± 0.11
BHT 19.07 ± 0.17 14.19 ± 0.21 9.61 ± 0.18

Data from C. zedoaria and C. angustifolia essential oils

Hepatoprotective Efficacy

In oxidative liver injury models, this compound outperforms curcumin and elemene:

Compound Apoptosis Inhibition (H₂O₂ model) Apoptosis Inhibition (t-BHP model) Mechanism
This compound 71.1% reduction (50.33% → 14.52%) 60.0% reduction (29.37% → 11.74%) ROS scavenging, caspase-3 inhibition
Curcumin 45% reduction N/A NF-κB suppression
Elemene N/A 50% tumor cell apoptosis Immune modulation

Content Variation Across Species

GC-MS analyses reveal significant differences in sesquiterpenoid abundance:

Species This compound (%) Curzerenone (%) Germacrone (%)
C. zedoaria (vinegar-processed) 3.5–6.5 16.8–17.7 6.5
C. aeruginosa 3.5 16.8 6.5
C. angustifolia 29.6 10.8 N/A

Data from NIST14 library and GC-MS metabolomics

Biological Activity

Epicurzerenone is a bioactive compound primarily found in the essential oils of certain plant species, particularly within the Curcuma genus. It has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition

This compound is classified as a sesquiterpene and is often identified in essential oils derived from plants such as Curcuma zedoaria and Curcuma longa. The presence of this compound contributes significantly to the overall biological efficacy of these essential oils.

CompoundMolecular FormulaPercentage in Essential Oil
This compoundC15H24O18.20% (in Curcuma zedoaria)
1,8-CineoleC10H18OVaries
β-ElemeneC15H24Varies

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study indicated that it effectively inhibits the growth of various pathogenic bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

  • Case Study : In vitro tests demonstrated that this compound had an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Antitumor Activity

Research has shown that this compound possesses significant antitumor activity, particularly against cancer cell lines such as HeLa (cervical cancer) and LNCaP (prostate cancer).

In Vitro Studies

Cell LineIC50 (µg/mL)
HeLa30.25 ± 0.2
LNCaP116.41 ± 6.5
B16F1 (melanoma)86.91 ± 5.0
  • Mechanism : this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of the mTOR signaling pathway.

Insecticidal Activity

This compound has been studied for its potential as a natural insecticide against Aedes aegypti, the vector for dengue fever and Zika virus.

  • Lethal Concentration (LC) : The essential oil containing this compound showed an LC99.9 value of 0.01 mg/mL against Aedes aegypti larvae, indicating high efficacy.

Comparative Analysis with Other Compounds

This compound's biological activities can be compared with other compounds found in similar essential oils. Below is a summary of their respective activities:

CompoundAntimicrobial ActivityAntitumor ActivityInsecticidal Activity
This compoundHighHighHigh
CurcuminModerateVery HighLow
1,8-CineoleModerateLowModerate

Q & A

Basic: How can researchers formulate a focused research question for studying Epicurzerenone using structured frameworks?

Answer:
Use the PICOT framework to define:

  • P opulation (e.g., specific animal models or cell lines),
  • I ntervention (this compound dosage, administration route),
  • C omparison (control groups or alternative treatments),
  • O utcome (e.g., biomarker reduction, toxicity metrics),
  • T ime frame (acute vs. chronic exposure).

For example: “In hypertensive rat models (P), how does 10 mg/kg this compound (I) compared to spironolactone (C) affect serum potassium levels (O) over 12 weeks (T)?”

This approach ensures specificity and aligns with hypothesis-testing methodologies .

Basic: What experimental design considerations are critical for preclinical studies on this compound?

Answer:

  • Randomization and blinding to minimize bias in animal or cellular studies.
  • Dose-response curves to establish efficacy and toxicity thresholds.
  • Control groups : Vehicle controls and active comparators (e.g., other mineralocorticoid receptor antagonists).
  • Endpoint selection : Primary (e.g., blood pressure reduction) vs. secondary outcomes (e.g., renal function markers).

Table 1: Example Experimental Design Matrix

ParameterDetails
ModelDahl salt-sensitive rats
Dosage5, 10, 20 mg/kg/day
Duration8 weeks
Primary OutcomeSystolic blood pressure
Secondary OutcomesUrinary albumin, serum creatinine

Reference reproducibility guidelines from literature to align with prior studies .

Basic: How should researchers ensure reliability in data collection for this compound pharmacokinetic studies?

Answer:

  • Use validated assays (e.g., LC-MS/MS for plasma concentration measurement).
  • Standardize protocols for sample collection, storage, and analysis.
  • Include quality controls (e.g., spike-and-recovery experiments) to assess accuracy and precision.
  • Document all deviations and outliers transparently .

Advanced: How can conflicting data on this compound’s off-target effects be systematically resolved?

Answer:

  • Conduct sensitivity analyses to identify confounding variables (e.g., genetic differences in models).
  • Perform meta-analyses of published datasets to quantify effect heterogeneity.
  • Validate findings using orthogonal methods (e.g., CRISPR-mediated gene knockout to confirm receptor specificity).
  • Apply the FINER criteria to evaluate if the contradiction stems from feasibility limitations or poor experimental novelty .

Advanced: What methodologies are recommended for investigating this compound’s long-term cardiorenal outcomes?

Answer:

  • Longitudinal cohort designs with staggered observation periods (e.g., 6, 12, 24 months).
  • Omics integration : Transcriptomics/proteomics to identify pathways modulated by chronic this compound exposure.
  • Composite endpoints : Combine clinical outcomes (e.g., hospitalization rates) with mechanistic biomarkers (e.g., NT-proBNP).
  • Address attrition bias using intention-to-treat (ITT) analysis .

Advanced: How can researchers design mechanistic studies to elucidate this compound’s molecular targets?

Answer:

  • In vitro binding assays (e.g., surface plasmon resonance) to confirm affinity for mineralocorticoid receptors.
  • Gene expression profiling in target tissues (e.g., kidney, heart) pre- and post-treatment.
  • Knockdown/overexpression models to test causality between target engagement and phenotypic outcomes.
  • Cross-reference findings with literature mining tools (e.g., PubMed’s MeSH terms) to contextualize novel mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicurzerenone
Reactant of Route 2
Epicurzerenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.